molecular formula C10H9BrN2 B1528967 1-[(3-bromophenyl)methyl]-1H-pyrazole CAS No. 1247393-02-7

1-[(3-bromophenyl)methyl]-1H-pyrazole

货号: B1528967
CAS 编号: 1247393-02-7
分子量: 237.1 g/mol
InChI 键: RXAVSUHRVOXVKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by its unique molecular architecture featuring a pyrazole ring substituted with a 3-bromophenylmethyl group at the nitrogen-1 position. The compound is officially registered under the Chemical Abstracts Service number 256936-18-2 and possesses the molecular formula C10H9BrN2. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, clearly indicating the substitution pattern and the heterocyclic core structure.

The molecular framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with one nitrogen bearing a methylene-linked 3-bromophenyl substituent. This substitution pattern creates a compound with distinct electronic and steric properties that influence its chemical reactivity and potential biological activity. Alternative nomenclature systems may refer to this compound using various synonyms, including systematic names that emphasize different aspects of its molecular structure.

Table 1: Chemical Identity Parameters of this compound

Parameter Value
Chemical Abstracts Service Number 256936-18-2
Molecular Formula C10H9BrN2
International Union of Pure and Applied Chemistry Name This compound
Molecular Weight 237.10 g/mol
Chemical Class Brominated pyrazole derivative
Substituent Classification N-alkylated heterocycle

The structural features of this compound position it within the broader category of N-substituted pyrazoles, which represent a significant class of heterocyclic compounds with established medicinal chemistry importance. The presence of the bromine atom in the meta position of the phenyl ring introduces specific electronic effects that can influence both the chemical properties and biological activity profile of the molecule.

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

The pyrazole heterocycle has established itself as one of the most important five-membered nitrogen-containing rings in organic and medicinal chemistry, with its significance becoming increasingly apparent over the past several decades. Pyrazole, also known as 1H-pyrazole, represents a five-membered 1,2-diazole system that has been found in numerous approved pharmaceutical agents and bioactive natural products. The historical development of pyrazole chemistry can be traced back to the fundamental understanding of heterocyclic synthesis and the recognition of these structures as privileged scaffolds in drug discovery.

The emergence of pyrazole derivatives as significant therapeutic agents has accelerated dramatically in recent years, with a notable increase in the number of approved drugs containing pyrazole nuclei over the last decade. This trend reflects the growing appreciation for the unique properties that pyrazole-based structures can impart to bioactive molecules. Research has demonstrated that pyrazole derivatives exhibit remarkable diversity in their biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, establishing them as versatile pharmacophores for medicinal chemistry applications.

The synthesis of pyrazole derivatives has evolved significantly, with modern synthetic methodologies providing access to increasingly complex and functionally diverse pyrazole-containing molecules. Traditional synthetic approaches have included cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds, which remain fundamental methods for pyrazole construction. Contemporary synthetic strategies have expanded to include multicomponent reactions, dipolar cycloadditions, and metal-catalyzed transformations that enable the preparation of substituted pyrazoles with high efficiency and selectivity.

Table 2: Historical Milestones in Pyrazole Derivative Development

Time Period Development Significance
Early 20th Century Basic pyrazole synthesis established Foundation for heterocyclic chemistry
1960s-1980s First pharmaceutical applications Recognition of therapeutic potential
1990s-2000s Structural diversification Expansion of synthetic methodologies
2010s-Present Privileged scaffold recognition Accelerated drug development
Current Era Advanced synthetic techniques Precision molecular design

The recognition of pyrazoles as privileged scaffolds has been supported by extensive structure-activity relationship studies that have elucidated the key molecular features responsible for biological activity. These investigations have revealed that the positioning and nature of substituents on the pyrazole ring can dramatically influence pharmacological properties, leading to the development of sophisticated approaches for molecular optimization.

Significance of Brominated Aryl Substituents in Medicinal Chemistry

Brominated aromatic substituents occupy a position of considerable importance in medicinal chemistry, serving multiple strategic functions in drug design and development. The incorporation of bromine atoms into aromatic systems can significantly enhance the lipophilicity of pharmaceutical compounds, potentially improving their membrane permeability and biological activity profiles. The unique electronic properties of bromine, combined with its substantial atomic size, create distinctive steric and electronic environments that can be exploited for selective biological target interactions.

The 3-bromophenyl substituent in this compound represents a particularly valuable structural motif, as the meta-positioning of the bromine atom provides specific electronic effects without the symmetry constraints associated with para-substitution patterns. This substitution pattern can influence the overall molecular conformation and electronic distribution, potentially affecting binding interactions with biological targets. Research has demonstrated that brominated aromatic compounds often exhibit enhanced metabolic stability compared to their non-halogenated counterparts, a property that can be advantageous for pharmaceutical development.

The strategic use of brominated aryl groups extends beyond their direct biological effects to encompass their synthetic utility as versatile intermediates for further chemical elaboration. Bromine atoms can serve as excellent leaving groups in various coupling reactions, including palladium-catalyzed cross-coupling processes that enable the introduction of diverse substituents for structure-activity relationship exploration. This synthetic versatility makes brominated compounds valuable building blocks for medicinal chemistry programs focused on lead optimization and scaffold diversification.

Table 3: Properties and Applications of Brominated Aryl Substituents

Property Impact Medicinal Chemistry Application
Enhanced Lipophilicity Improved membrane permeability Drug absorption optimization
Electronic Modulation Altered binding affinity Target selectivity enhancement
Metabolic Stability Extended half-life Improved pharmacokinetics
Synthetic Versatility Coupling reaction compatibility Lead optimization strategies
Steric Effects Conformational influence Receptor binding modulation

Contemporary medicinal chemistry research has increasingly recognized the value of brominated aromatic systems in developing compounds with improved pharmaceutical properties. Studies have shown that the judicious incorporation of bromine substituents can enhance the potency and selectivity of bioactive molecules while maintaining acceptable safety profiles. The electronic effects of bromine substitution can modulate the reactivity of adjacent functional groups, potentially leading to improved target engagement and reduced off-target effects.

属性

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVSUHRVOXVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247393-02-7
Record name 1-[(3-bromophenyl)methyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Alkylation of Pyrazole with 3-Bromobenzyl Halide

A common laboratory method involves:

  • Starting with 1H-pyrazole as the nucleophile.

  • Reacting it with 3-bromobenzyl bromide or chloride under basic conditions to promote N-alkylation at the 1-position.

  • Typical bases include potassium carbonate or sodium hydride.

  • Solvents such as dimethylformamide (DMF) or acetonitrile are used.

  • Reaction temperatures range from room temperature to reflux, depending on reactivity.

This method is straightforward and yields the target compound in moderate to good yields after purification by recrystallization or chromatography.

Condensation Approach via Hydrazine Derivatives

Another approach involves:

  • Condensation of 3-bromobenzaldehyde with hydrazine derivatives to form hydrazones.

  • Cyclization under acidic or basic conditions to form the pyrazole ring.

  • This method allows direct formation of the substituted pyrazole in one or two steps.

  • Solvents such as ethanol or methanol with acid catalysts (e.g., HCl) under reflux conditions facilitate the reaction.

This route is often used when the pyrazole ring is constructed simultaneously with substitution.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Alkylation of pyrazole with 3-bromobenzyl halide 1H-pyrazole, 3-bromobenzyl bromide K2CO3 or NaH, DMF or MeCN RT to reflux Simple, direct N-alkylation Possible side reactions, moderate yields
Condensation of 3-bromobenzaldehyde with hydrazine 3-bromobenzaldehyde, hydrazine Acid catalyst (HCl), EtOH or MeOH Reflux One-pot pyrazole formation Requires careful control, purification needed
Condensation of pyrazole carbohydrazide with 3-bromobenzaldehyde (lab/industrial) Pyrazole carbohydrazide, 3-bromobenzaldehyde Acid catalyst, EtOH or MeOH Reflux Scalable, good yields Intermediate isolation needed
Improved industrial method (Patent CN103275010A) Compound IV, phenylhydrazine Lawesson reagent, Belleau reagent, pyridine, fatty alcohol solvents 40–85 °C, reflux, overnight High yield, low toxicity, scalable Requires specialized reagents

Research Findings and Considerations

  • Avoidance of toxic reagents such as phosphorus oxychloride is a priority for industrial synthesis to reduce environmental impact and improve safety.

  • Use of water-retaining agents (e.g., anhydrous sodium sulfate) improves reaction efficiency in condensation steps.

  • Organic bases and mild condensation reagents enable better control over reaction pathways and reduce side products.

  • Purification by recrystallization or chromatography is essential to achieve high purity, especially for pharmaceutical applications.

  • Hydrogenation or deprotection steps may be required depending on protecting groups used during synthesis.

化学反应分析

Types of Reactions: 1-[(3-bromophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form the corresponding phenol derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: 3-bromophenol

  • Reduction: 1-[(3-bromophenyl)methyl]-1H-pyrazoline

  • Substitution: 1-[(3-hydroxyphenyl)methyl]-1H-pyrazole or 1-[(3-aminophenyl)methyl]-1H-pyrazole

科学研究应用

Medicinal Chemistry

Pharmacological Properties:
1-[(3-bromophenyl)methyl]-1H-pyrazole derivatives have been extensively studied for their potential therapeutic effects, particularly as anti-inflammatory and anticancer agents. The compound's structure allows it to interact with various biological targets, making it a promising candidate in drug development.

Case Studies:

  • Anticancer Activity: Recent studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell types, including lung, breast, and colorectal cancers. For instance, compounds based on the 1H-pyrazole scaffold exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, highlighting their potential as anticancer therapeutics .
  • Anti-inflammatory Effects: Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing insights into their use as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Biological Research

Enzyme Inhibition Studies:
The compound has been utilized in biological research to study enzyme interactions and receptor binding. Its ability to act as an enzyme inhibitor makes it valuable for understanding biochemical pathways.

Example Applications:

  • Inhibition of Cyclin-dependent Kinases (CDKs): Some pyrazole derivatives have shown potent inhibition against CDK2, which is vital for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a mechanism for their anticancer effects .

Materials Science

Synthesis of Novel Materials:
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.

Research Findings:

  • Studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance material properties such as conductivity and thermal stability .

Industrial Applications

Chemical Intermediates:
In industrial settings, this compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Process Optimization:
The industrial synthesis often involves optimizing reaction conditions to improve yield and efficiency. Techniques such as continuous flow reactors are employed to scale up production while maintaining product quality .

作用机制

The mechanism by which 1-[(3-bromophenyl)methyl]-1H-pyrazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

相似化合物的比较

This section compares 1-[(3-bromophenyl)methyl]-1H-pyrazole with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

The table below summarizes key data for selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key References
This compound C10H9BrN2* 237.1* 3-bromophenylmethyl at N1 Not reported
1-(3-Bromophenyl)-4-(imidazolyl)-1H-pyrazole (3k) C12H10BrN3 276.14 3-bromophenyl at N1, imidazolyl at C4 116–120
5-(3-Bromophenyl)-1-methyl-1H-pyrazole C10H9BrN2 237.1 3-bromophenyl at C5, methyl at N1 Not reported
3-(2-Bromophenyl)-4-(imidazolyl)-1-(p-tolyl)-1H-pyrazole C24H18BrN3 428.33 2-bromophenyl at C3, imidazolyl, p-tolyl at N1 Not reported

*Inferred based on structural similarity to 5-(3-bromophenyl)-1-methyl-1H-pyrazole .

Key Observations:

  • Substituent Position: The placement of the bromophenyl group (e.g., at N1 vs. C5) significantly alters electronic distribution and steric bulk, impacting reactivity and intermolecular interactions.
  • Thermal Stability: Compound 3k, with an imidazolyl group at C4, exhibits a higher melting point (116–120°C) compared to simpler derivatives, likely due to enhanced hydrogen bonding .
Antiparasitic Activity
  • Anti-leishmanial Activity: Compound 2 (1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole) demonstrated potent anti-leishmanial activity (IC50 = 0.079 µg/mL), attributed to its α,β-unsaturated ketone moiety .
  • Antimalarial Activity: Hydrazone derivatives, such as compound 7, showed dual antimalarial (62.3% suppression) and anti-leishmanial (IC50 = 1.823 µg/mL) activities, emphasizing the role of functional group diversity .
Antioxidant Activity
  • 3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole exhibited strong antioxidant activity (IC50 = 10.2 µM), outperforming simpler pyrazoles due to extended conjugation and electron-withdrawing groups .
Cytotoxicity
  • Natural pyrazole-pyrrole hybrids, such as compound 2 (1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole), showed mild cytotoxicity (70.4% growth inhibition at 100 µM) linked to improved solubility from glycosylation .

生物活性

The compound 1-[(3-bromophenyl)methyl]-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure

This compound features a pyrazole ring substituted with a 3-bromophenyl group at the N1 position. This structural modification is crucial as it influences the compound's biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that compounds with similar structures can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 0.08 µM to 0.26 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key metabolic enzymes involved in cancer progression, such as acetylcholinesterase and carbonic anhydrase .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated potent antimicrobial activity against various pathogens, with MIC values as low as 0.22 µg/mL for certain derivatives .
  • Biofilm Formation Inhibition : These compounds are effective in inhibiting biofilm formation by pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential in treating biofilm-associated infections .

Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory properties:

  • In vitro and In vivo Studies : Compounds have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin in reducing inflammation in animal models .
  • Mechanisms : The anti-inflammatory effects are often linked to the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives is another area of interest:

  • Monoamine Oxidase Inhibition : Some studies suggest that these compounds can act as reversible inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases .
  • Cytoprotective Effects : Pyrazoles may also exhibit cytoprotective effects against oxidative stress, further supporting their role in neuroprotection .

Table 1: Biological Activities of this compound

Activity TypeDescriptionIC50 ValuesReferences
AnticancerInhibition of MDA-MB-231 and HepG2 cells0.08 - 0.26 µM
AntimicrobialEffective against S. aureus and S. epidermidisMIC: 0.22 - 0.25 µg/mL
Anti-inflammatoryComparable to indomethacinNot specified
NeuroprotectiveMAO inhibitionNot specified

Case Study 1: Anticancer Efficacy

In a study examining various pyrazole derivatives, researchers found that those with bromine substitutions exhibited enhanced antiproliferative activity against breast cancer cell lines compared to non-substituted analogs. The study concluded that the presence of electron-withdrawing groups like bromine significantly impacts the compound's ability to inhibit tumor growth.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of several pyrazole derivatives revealed that those similar to this compound effectively inhibited biofilm formation by Staphylococcus species. This finding underscores the potential application of these compounds in treating persistent infections associated with biofilms.

常见问题

Q. What are the optimal synthetic routes for 1-[(3-bromophenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between 3-bromobenzyl bromide and pyrazole precursors. A validated approach includes:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes under acidic conditions.
  • Step 2 : Alkylation of the pyrazole nitrogen using 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification by flash chromatography (hexane/ethyl acetate gradients) ensures >95% purity.

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the benzyl protons appear as a singlet (~δ 5.3 ppm), while aromatic protons show splitting patterns consistent with para/meta substitution .
  • X-ray Crystallography : Employ SHELXL for refinement () and ORTEP-3 for visualizing thermal ellipsoids. Crystallize the compound in ethanol/water mixtures to obtain diffraction-quality crystals .
  • FT-IR : Validate functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or oxidoreductases using fluorometric/colorimetric substrates (e.g., NADH depletion for dehydrogenase activity) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during structure refinement?

  • Methodological Answer :
  • Use SHELXL () to model disorder by splitting atomic positions and applying occupancy constraints.
  • Refine anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5% Δ in final cycles).
  • Cross-validate with SIR97 () for direct-methods phase determination in low-symmetry space groups .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole-based derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the benzyl or pyrazole positions.
  • Computational SAR : Perform DFT calculations (Gaussian09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like Keap1 () or Trypanosoma cruzi enzymes .
  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic fields against activity data .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to protein active sites (e.g., PDB: 3V3W for Keap1) using flexible ligand protocols. Prioritize poses with hydrogen bonds to key residues (e.g., Arg415, Ser508) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray dihedral angles. Discrepancies may indicate dynamic conformations in solution.
  • Spectrophotometric Titration : Use UV-Vis () to detect aggregation or solvent effects. For example, iron(III) complexation studies can confirm ligand geometry .

Q. What are best practices for scaling up multi-step syntheses while maintaining purity?

  • Methodological Answer :
  • Step-Wise Optimization : Ensure each intermediate is purified (e.g., column chromatography) before proceeding. For alkylation steps, use excess 3-bromobenzyl bromide (1.2 eq) to drive reactions to completion .
  • Quality Control : Implement in-process LC-MS checks. For final products, use DSC to confirm melting points (e.g., 116–120°C for bromophenyl analogs, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-bromophenyl)methyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(3-bromophenyl)methyl]-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。